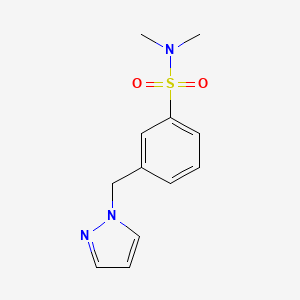
3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is not fully understood. However, it is believed that this compound may act as a potential inhibitor of certain enzymes and proteins that are involved in various disease processes. This compound has been studied for its potential inhibitory effects on the enzymes aldose reductase and acetylcholinesterase, which are involved in the pathogenesis of diabetic complications and Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole has been shown to exhibit various biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which may help to protect against oxidative stress-induced damage in cells. It has also been shown to exhibit anti-inflammatory properties, which may help to reduce inflammation in various disease processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize using a multi-step process. Additionally, this compound has been shown to exhibit promising results in various in vitro and in vivo studies. However, one of the limitations of this compound is that it may exhibit low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole. One potential future direction is to further investigate the mechanism of action of this compound, particularly with regard to its potential inhibitory effects on enzymes and proteins involved in various disease processes. Another potential future direction is to investigate the potential use of this compound as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to investigate the potential advantages and limitations of this compound for use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This intermediate is then reacted with pyrazole-1-carboxaldehyde to form 3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole.
Applications De Recherche Scientifique
3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate for the treatment of various diseases. It has also been studied for its potential applications in the field of organic chemistry, where it has been used as a building block for the synthesis of other chemical compounds.
Propriétés
IUPAC Name |
3-(pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-5-11-9(4-1)10(13-15-11)8-14-7-3-6-12-14/h3,6-7H,1-2,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQHKFGHVHHJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazol-1-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)



![3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one](/img/structure/B7592044.png)
![2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide](/img/structure/B7592056.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592060.png)
![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)




